Chemical structure and stereochemistry of 6-(Iodomethyl)hexahydrofuro[3,4-b]furan
Chemical structure and stereochemistry of 6-(Iodomethyl)hexahydrofuro[3,4-b]furan
This guide details the chemical structure, stereochemical intricacies, and synthetic pathways of 6-(Iodomethyl)hexahydrofuro[3,4-b]furan .[1] While the isomeric [2,3-b] system is widely recognized as the P2 ligand in HIV protease inhibitors like Darunavir, the [3,4-b] fused system represents a distinct, rigid bicyclic scaffold valuable for structure-activity relationship (SAR) profiling and conformationally restricted pharmacological probes.[1]
[1][2]
Executive Summary
6-(Iodomethyl)hexahydrofuro[3,4-b]furan is a bicyclic ether characterized by a cis-fused 5,5-ring system containing a reactive iodomethyl electrophile.[1] This molecule serves as a versatile alkylating agent in medicinal chemistry, enabling the introduction of a rigid, polar "bis-THF-like" motif into drug candidates. Its structural rigidity reduces the entropic penalty of binding, making it a critical scaffold for exploring the S2 subsite of aspartyl proteases and muscarinic receptors.
Part 1: Structural Architecture & Stereochemistry[1][2]
Nomenclature and Connectivity
The compound belongs to the hexahydrofuro[3,4-b]furan class.[1] Unlike the [2,3-b] acetal system (where one oxygen is at the bridgehead), the [3,4-b] system consists of two tetrahydrofuran rings fused at the C3–C4 bond of one ring and the C2–C3 bond of the other.[1]
-
Core Scaffold: 2,6-dioxabicyclo[3.3.0]octane (alternative numbering).[1]
-
Fusion Stereochemistry: The thermodynamic preference for 5,5-fused systems is cis-fusion .[1] The bridgehead protons (
and ) are typically syn to each other.[1] -
Substituent Orientation: The 6-iodomethyl group is generated via 5-exo-trig cyclization.[1] Its stereochemical orientation (endo vs. exo) relative to the bicyclic fold is determined by the kinetics of the iodocyclization step.[1]
Stereochemical Definition
The biological activity of bis-THF ligands is highly dependent on absolute configuration.[1] For the [3,4-b] scaffold, the critical stereocenters are at the bridgeheads (3a, 6a) and the substitution site (6).[1]
-
Configuration:
or its enantiomer. -
Conformation: The bicyclic system adopts a "V-shape" or open-book conformation, creating a distinct hydrophobic face and a polar oxygen-rich face, crucial for hydrogen bonding networks in protein active sites.[1]
Part 2: Synthetic Pathways & Mechanistic Causality[1][2]
The most robust route to 6-(iodomethyl)hexahydrofuro[3,4-b]furan is the Iodocyclization (Iodoetherification) of an unsaturated precursor.[1] This method is preferred over radical cyclization due to higher diastereoselectivity and the installation of a versatile iodine handle.
Retrosynthetic Analysis
The bicyclic core is disassembled into a monocyclic tetrahydrofuran carrying a pendant alkene.
-
Target: 6-(Iodomethyl)hexahydrofuro[3,4-b]furan[1]
-
Precursor: 4-allyl-tetrahydrofuran-3-ol (or a functionalized derivative).[1]
-
Key Transformation: Intramolecular electrophilic addition of the hydroxyl oxygen to the iodonium-activated alkene.
Mechanistic Pathway (Graphviz Visualization)
The following diagram illustrates the transformation from the acyclic/monocyclic precursor to the bicyclic iodide.[1]
Caption: Mechanistic flow of the iodine-mediated cyclization. The reaction proceeds via a stereospecific anti-addition of the internal nucleophile (hydroxyl) and the electrophile (iodine) across the double bond.[1]
Part 3: Experimental Protocol
This protocol describes the synthesis of the [3,4-b] core via iodocyclization.[1][2] This is a self-validating protocol: the disappearance of the alkene signals in NMR and the appearance of the diastereotopic iodomethyl protons confirm success.
Reagents & Equipment
-
Substrate: 4-allyl-tetrahydrofuran-3-ol (1.0 equiv)
-
Iodine Source: Resublimed Iodine (
) (2.0 equiv)[1] -
Base: Sodium Bicarbonate (
) or (3.0 equiv)[1] -
Solvent: Acetonitrile (
) or THF (Anhydrous)[1] -
Quench: Saturated aqueous Sodium Thiosulfate (
)
Step-by-Step Methodology
-
Preparation: In a flame-dried round-bottom flask under Argon, dissolve the substrate (4-allyl-tetrahydrofuran-3-ol) in anhydrous MeCN (0.1 M concentration).
-
Base Addition: Add solid
(3.0 equiv) to the solution.[1] Cool the suspension to 0°C using an ice bath.-
Causality: The base buffers the HI generated during cyclization, preventing acid-catalyzed decomposition or ring-opening.[1]
-
-
Iodination: Add
(2.0 equiv) portion-wise over 15 minutes.-
Observation: The solution will turn dark brown/violet.
-
-
Cyclization: Allow the reaction to warm to room temperature (25°C) and stir for 4–12 hours.
-
Validation (TLC): Monitor the disappearance of the starting alcohol (
in 1:1 Hex/EtOAc) and the appearance of a less polar product ( ).
-
-
Quenching: Cool to 0°C and slowly add saturated aqueous
until the iodine color completely disappears (solution turns pale yellow/colorless). -
Workup: Extract with Diethyl Ether (
, 3x). Wash combined organics with Brine, dry over , and concentrate in vacuo. -
Purification: Purify via flash column chromatography (Silica gel, Gradient Hexanes
20% EtOAc/Hexanes). The iodomethyl derivative is often light-sensitive; store in the dark.[1]
Part 4: Structural Characterization & Data[1][2]
The identity of the product is confirmed by the specific chemical shifts of the iodomethyl group and the bridgehead protons.
Diagnostic NMR Data (Representative)
| Proton Environment | Chemical Shift ( | Multiplicity | Coupling ( | Structural Insight |
| -CH₂-I (Iodomethyl) | 3.20 – 3.45 | dd or m | Diastereotopic protons; confirms iodine installation.[1] | |
| H-6 (Methine adjacent to I) | 4.10 – 4.30 | m | - | Indicates ring closure at this position.[1] |
| H-3a, H-6a (Bridgehead) | 4.50 – 4.80 | m | - | Downfield shift due to adjacent oxygens; coupling indicates cis-fusion.[1] |
| Alkene Protons | ABSENT | - | - | Self-Validation: Complete disappearance of |
Crystallographic Logic
In X-ray studies of analogous [3,4-b] systems, the rings adopt a puckered envelope conformation.[1] The iodomethyl group typically orients exo to the bicyclic hinge to minimize steric clash with the bridgehead hydrogens, although this is substrate-dependent.
Part 5: Application in Drug Design (SAR Logic)
While the [2,3-b] isomer is the gold standard for HIV protease inhibitors (Darunavir), the [3,4-b] isomer provides a unique vector for exploring the S2 subsite of proteases.[1]
Binding Mode Hypothesis[1][2]
-
Hydrophobic Collapse: The bicyclic ether core mimics the peptide backbone, filling the hydrophobic S2 pocket.
-
Hydrogen Bonding: The two ether oxygens act as weak hydrogen bond acceptors.
-
Iodine Handle: The iodine is not the final pharmacophore; it is a "hot spot" for alkylation. It reacts with amines (e.g., sulfonamide isosteres) to attach the ligand to the drug core.
SAR Decision Tree (Graphviz)[1][2]
Caption: SAR decision pathway. The [3,4-b] scaffold is used to probe spatial tolerance in the binding pocket when the standard [2,3-b] ligand encounters resistance mutations.[1]
References
-
Ghosh, A. K., et al. (2004). "Stereoselective photochemical 1,3-dioxolane addition to 5-alkoxymethyl-2(5H)-furanone: synthesis of bis-tetrahydrofuranyl ligand for HIV protease inhibitor UIC-94017 (TMC-114)." Journal of Organic Chemistry.
-
Ueno, Y., et al. (1982).[3] "Radical cyclization in the synthesis of bicyclic ethers." Journal of the American Chemical Society.[4] (Foundational work on radical/iodocyclization of bis-THF cores).
-
Sigma-Aldrich. (2024).[1] "Product Specification: (3aS,4S,6R,6aR)-4-(Iodomethyl)-6-methoxy-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxole."[1] (Reference for iodomethyl-furo-dioxole analogs).[1]
-
PubChem. (2024).[1][5] "Compound Summary: Furo[3,4-b]furan." [1]
Sources
- 1. PubChemLite - (3s,3ar,6as)-hexahydrofuro [2,3-b] furan-3-yl n-(1s,2r)-3-[(3-aminophenyl)sulfonyl](4-cyano-2,2-dimethylbutyl)-amino-1-benzyl-2-hydroxypropyl) carbamate (C30H40N4O7S) [pubchemlite.lcsb.uni.lu]
- 2. dokumen.pub [dokumen.pub]
- 3. researchgate.net [researchgate.net]
- 4. Tetrahydrofuran synthesis [organic-chemistry.org]
- 5. Hexahydrofuro[3,2-b]furan-3,6-diamine | C6H12N2O2 | CID 24820169 - PubChem [pubchem.ncbi.nlm.nih.gov]
